molecular formula C19H23N3O3 B609544 Nexturastat A CAS No. 1403783-31-2

Nexturastat A

货号: B609544
CAS 编号: 1403783-31-2
分子量: 341.4 g/mol
InChI 键: JZWXMCPARMXZQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奈妥司他 A 是一种强效且选择性地抑制组蛋白去乙酰化酶 6 (HDAC6) 的药物。组蛋白去乙酰化酶 6 是一种在基因表达和蛋白质活性调节中起关键作用的酶,它通过从组蛋白和非组蛋白中去除乙酰基来发挥作用。 奈妥司他 A 在治疗多发性骨髓瘤(一种血液癌)方面显示出巨大潜力,它可以通过诱导细胞凋亡(程序性细胞死亡)并克服耐药性来达到治疗目的 .

准备方法

奈妥司他 A 是通过一系列化学反应合成的,这些反应涉及对芳基脲组蛋白去乙酰化酶抑制剂进行结构修饰。合成路线通常包括以下步骤:

化学反应分析

Structural Modifications for Enhanced Selectivity

Modifications to the urea linker and cap group have been explored to improve HDAC6 selectivity:

Modification TypeReaction StrategyOutcome
Alkoxyurea Derivatives Replacement of n-butyl with isobutyl or phenethyl groups via reductive amination Improved HDAC6 selectivity (IC₅₀ = 0.5 nM) and hydrogen bonding with Ser568
Heteroaromatic Caps Substitution of benzyl linker with indazole or pyridine rings Reduced potency (IC₅₀ > 14,000 nM for HDAC1 vs. 74 nM for HDAC6)
Retro-Hydroxamate Condensation of arylhydroxylamine with formic acid Bidentate Zn²⁺ chelation via OH and formyl groups

Enzyme Inhibition Mechanism

This compound binds HDAC6 through:

  • Zn²⁺ coordination via hydroxamate C=O.

  • Hydrogen bonds with Gly582, Tyr745, and His573 .

  • π-Stacking interactions between benzyl linker and Phe583/Phe643 .

Docking Data :

CompoundHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (μM)Selectivity Index (HDAC6/1)
This compound5.2 3.02 580
Oxa Analogue 4a0.504 0.861 24

Key Cellular Reactions

  • Acetylation Dynamics : Induces α-tubulin hyperacetylation (EC₅₀ = 14.3 μM in B16 melanoma cells) without affecting histone H3 acetylation .

  • Apoptosis Pathway : Activates caspase-3/7 via HDAC6 inhibition, reducing melanoma cell viability (GI₅₀ = 14.3 μM) .

Cytotoxicity Data :

Cell LineTreatmentAcetyl α-Tubulin (Fold Change)Viability Reduction (%)
B16 Melanoma100 μM, 48 hr4.2x 78%
Multiple Myeloma10 μM, 72 hr3.8x 65%

Comparative Reactivity with Analogues

This compound derivatives exhibit distinct reactivity profiles:

CompoundKey FeatureHDAC6 IC₅₀ (nM)Selectivity vs HDAC1
7b 4-hydroxybutyl side chain0.730 35x
14a Retro-hydroxamate ZBG0.021 472x
4d Indazole cap group0.861 24x

Solubility and Stability

PropertyValue
Solubility (DMSO) ≥16.3 mg/mL
Stability >1 month at -20°C
LogP 2.61 (Consensus)

科学研究应用

奈妥司他 A 在科学研究中有着广泛的应用,包括:

作用机制

奈妥司他 A 通过选择性抑制组蛋白去乙酰化酶 6 来发挥作用。这种抑制导致乙酰化蛋白的积累,从而改变基因表达和蛋白质活性。涉及的分子靶点和途径包括:

与相似化合物的比较

与其他组蛋白去乙酰化酶相比,奈妥司他 A 对组蛋白去乙酰化酶 6 的高选择性是独一无二的。类似的化合物包括:

奈妥司他 A 因其强大的抑制活性及其克服多发性骨髓瘤耐药性的能力而脱颖而出 .

生物活性

Nexturastat A is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including gene expression, cell proliferation, and apoptosis. Its development was based on structural modifications of aryl urea HDAC inhibitors, resulting in a compound with significant biological activity against HDAC6.

Biological Activity

This compound exhibits high potency and selectivity for HDAC6, with an IC50 value of 5.2 nM , making it one of the most effective HDAC6 inhibitors available. In addition to its primary target, it also shows varying degrees of inhibition against other HDAC isoforms, with IC50 values ranging from 0.954 μM to 11.7 μM for HDAC1 to HDAC11 respectively .

The primary mechanism through which this compound exerts its effects is by increasing the acetylation of α-tubulin without significantly affecting histone acetylation levels. This selective action is crucial as it allows for modulation of cellular pathways involved in cancer progression and immune response without the broad side effects associated with pan-HDAC inhibitors .

In Vitro Studies

This compound has been shown to suppress cell proliferation and promote apoptosis in various cancer cell lines, particularly B16 murine melanoma cells. The compound demonstrated a GI50 value of 14.3 μM , indicating its efficacy in inhibiting tumor growth .

Table: this compound's Inhibition Profile Against Different HDAC Isoforms

HDAC Isoform IC50 (μM)
HDAC13.02
HDAC26.92
HDAC36.68
HDAC49.39
HDAC511.7
HDAC60.0052
HDAC74.46
HDAC80.954
HDAC96.72
HDAC107.57
HDAC115.14

In Vivo Studies

Recent studies have highlighted the potential of this compound in enhancing anti-tumor immune responses when used in conjunction with immune checkpoint inhibitors such as PD-1 blockade. In vivo experiments have shown that this compound not only reduces tumor growth in murine models but also increases the infiltration of CD8+ T cells and NK cells within tumors .

Case Study: Combination Therapy with PD-1 Blockade

A study demonstrated that combining this compound with PD-1 immune blockade resulted in:

  • Significant reduction in tumor growth compared to either treatment alone.
  • Enhanced infiltration of immune cells into tumors.
  • Downregulation of PD-L1 and other negative checkpoint pathways within the tumor microenvironment .

Future Directions and Analog Development

Research continues into developing analogs of this compound that may offer improved selectivity and potency against HDAC6. For instance, oxa analogues have been synthesized which exhibit enhanced anti-proliferative properties compared to this compound itself, suggesting a promising avenue for further drug development .

属性

IUPAC Name

4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXMCPARMXZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403783-31-2
Record name Nexturastat A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。